Sodium 2-methyl-6-nitrobenzene-1-sulfinate
Description
Properties
Molecular Formula |
C7H6NNaO4S |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;2-methyl-6-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-5-3-2-4-6(8(9)10)7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
KYJNYZKRQDYLDP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Sodium 2 Methyl 6 Nitrobenzene 1 Sulfinate and Analogues
General Strategies for Sodium Arylsulfinate Synthesis
The conversion of various sulfur-containing functional groups into the desired sulfinate salt is central to these synthetic approaches.
A prevalent and robust method for the synthesis of sodium arylsulfinates involves the reduction of the corresponding arylsulfonyl chloride. This transformation can be effectively carried out using reducing agents such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃). numberanalytics.comlibretexts.org The reaction is typically performed in an aqueous medium. The general scheme for this reduction is as follows:
ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + H₂SO₄
This method's utility lies in the wide availability of various substituted arylsulfonyl chlorides, which can serve as precursors to a diverse range of sodium arylsulfinates.
Direct reductive coupling reactions have also been developed to generate arylsulfonamides from nitroarenes and sulfite salts, which proceed through an in-situ generated sulfinate intermediate. libretexts.orggoogle.com These methods highlight the versatility of sulfite salts in organosulfur synthesis.
While more commonly applied to the synthesis of sulfones, Michael addition reactions can be adapted for the formation of sulfinate-related structures. stackexchange.com This approach involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. The direct synthesis of sodium arylsulfinates via this route is less common but represents a potential avenue for the construction of the carbon-sulfur bond.
Synthesis of Substituted Nitrobenzenesulfinate Scaffolds
The specific substitution pattern of Sodium 2-methyl-6-nitrobenzene-1-sulfinate, with methyl and nitro groups at the 2 and 6 positions, respectively, requires a carefully planned synthetic sequence that considers the directing effects of these substituents.
One logical approach to the target molecule is through the sulfonation of a pre-existing nitro-substituted toluene (B28343). The directing effects of the methyl and nitro groups are crucial in determining the position of the incoming sulfonic acid group. A methyl group is an ortho, para-director, activating the ring for electrophilic substitution, while a nitro group is a meta-director and deactivates the ring.
Starting with 3-nitrotoluene (B166867) (m-nitrotoluene), sulfonation would be directed by both groups. The methyl group at position 1 would direct the incoming sulfonyl group to the 2, 4, and 6 positions. The nitro group at position 3 would direct it to the 5 and 1 positions. The position that is ortho to the methyl group and meta to the nitro group is the 2-position. However, steric hindrance from the adjacent methyl group could influence the regioselectivity of the reaction.
| Starting Material | Directing Effects of Substituents | Predicted Sulfonation Position(s) |
| 3-Nitrotoluene | Methyl (ortho, para); Nitro (meta) | 2, 4, 6 (from methyl); 5, 1 (from nitro) |
Table 1: Predicted regioselectivity of sulfonation of 3-nitrotoluene based on directing group effects.
An alternative strategy involves introducing the nitro group onto a pre-existing methyl-substituted benzenesulfinate (B1229208) scaffold. For instance, starting with sodium 2-methylbenzene-1-sulfinate (sodium o-toluenesulfinate), a nitration reaction could be performed.
The methyl group at the 2-position is an ortho, para-director. Therefore, the incoming nitro group would be directed to the 4 and 6 positions. The sulfinate group itself is generally considered a meta-director. The steric bulk of the methyl group at the 2-position would likely hinder the approach of the electrophile to the adjacent 3-position and could favor substitution at the less sterically hindered 6-position. This would lead to the desired 2-methyl-6-nitro substitution pattern.
| Starting Material | Directing Effects of Substituents | Predicted Nitration Position(s) |
| Sodium 2-methylbenzene-1-sulfinate | Methyl (ortho, para); Sulfinate (meta) | 4, 6 (from methyl); 3, 5 (from sulfinate) |
Table 2: Predicted regioselectivity of nitration of sodium 2-methylbenzene-1-sulfinate based on directing group effects.
The synthesis of the precursor, 2-methyl-6-nitrobenzenesulfonyl chloride, is a key step in a plausible route to the final product. This intermediate can then be reduced using methods described in section 2.1.1 to yield this compound. The steric hindrance provided by the ortho-methyl group in this precursor is also noted to suppress hydrolysis of the corresponding sulfonyl ester, a useful property in related applications.
Emerging Synthetic Techniques in Arylsulfinate Production
Recent progress in chemical synthesis has led to the development of innovative methods for producing arylsulfinates. These techniques are characterized by enhanced control over reaction parameters, reduced environmental impact, and the ability to handle hazardous reagents and intermediates more safely.
Flow chemistry, or continuous flow processing, has emerged as a powerful tool in modern chemical manufacturing. researchgate.netflinders.edu.au This technique involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. flinders.edu.au The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction conditions such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions like nitration. researchgate.netewadirect.com
A hypothetical continuous flow synthesis of this compound could be envisioned as a two-step process, beginning with the nitration of o-xylene (B151617). The subsequent sulfination of the resulting nitro-o-xylene isomer would yield the target compound.
The nitration of o-xylene in a continuous flow system has been demonstrated to be highly efficient. nih.govresearchgate.net By utilizing a microreactor setup, precise control over the reaction temperature and residence time can be achieved, minimizing the formation of unwanted byproducts such as dinitro-o-xylenes and phenolic impurities. nih.gov This enhanced control not only improves the product yield but also simplifies the purification process. nih.gov
A subsequent sulfination step could be integrated in-line. While specific flow chemistry protocols for the direct sulfination of 2-methyl-6-nitrotoluene to the corresponding sulfinate are not extensively documented, the principles of flow chemistry would allow for the safe handling of sulfinating agents and precise control over the reaction to achieve the desired product.
Below is a representative table illustrating the optimization of the initial nitration step in a flow reactor, based on studies of o-xylene nitration.
| Parameter | Condition A | Condition B | Condition C | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 | 100 |
| Residence Time (min) | 5 | 10 | 15 | 10 |
| H₂SO₄/HNO₃ Mole Ratio | 2.0 | 3.0 | 4.0 | 3.0 |
| Yield of Nitro-o-xylenes (%) | 85.2 | 94.1 | 91.5 | 94.1 |
| Phenolic Impurity (%) | 0.5 | 0.1 | 0.3 | 0.1 |
This table presents hypothetical data based on reported continuous-flow nitration of o-xylene to illustrate the principles of process optimization. nih.gov
The electrochemical synthesis of this compound could potentially be achieved through the direct electrochemical reduction of a suitable precursor, such as 2-methyl-6-nitrobenzenesulfonyl chloride, or through the oxidative functionalization of o-nitrotoluene. The latter would involve the electrochemical generation of a reactive intermediate that can then react with a sulfur dioxide source.
Electrochemical methods allow for precise control over the reaction potential, which can lead to high selectivity for the desired product. The reaction can be carried out under mild conditions, often at room temperature, which is advantageous for thermally sensitive compounds. Furthermore, electrochemical syntheses can be readily adapted to flow systems, combining the benefits of both techniques for a highly efficient and scalable process. rsc.org
Research into the electrochemical reduction of o-nitrotoluene has primarily focused on the formation of o-tolidine, but the principles could be adapted for the synthesis of sulfinates. tue.nl The key would be to control the reduction potential and the reaction medium to favor the formation of the sulfinate over other reduction products.
A representative table of reaction parameters for the electrochemical synthesis of a functionalized arylsulfinate is provided below, based on analogous electrochemical sulfonylation reactions.
| Parameter | Value |
|---|---|
| Electrode Material (Anode/Cathode) | Graphite/Platinum |
| Solvent | Acetonitrile/Water |
| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate |
| Current Density (mA/cm²) | 10 |
| Temperature (°C) | 25 |
| Hypothetical Yield (%) | 75 |
This table presents hypothetical parameters for the electrochemical synthesis of the target compound, based on established electrochemical methods for related compounds.
Iii. Reactivity and Transformation Pathways of Sodium 2 Methyl 6 Nitrobenzene 1 Sulfinate
Fundamental Mechanistic Pathways
Sodium sulfinates, as a class, exhibit multifaceted reactivity, functioning as sulfonylating, sulfenylating, or sulfinylating reagents depending on the specific reaction conditions. rsc.org The presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the benzene (B151609) ring of Sodium 2-methyl-6-nitrobenzene-1-sulfinate influences its electronic properties and, consequently, its reactivity in these pathways.
The sulfinate anion (-SO₂⁻) is a potent nucleophile, with the sulfur atom acting as the primary site of nucleophilic attack. rsc.org This characteristic is fundamental to many of its synthetic applications. In nucleophilic substitution reactions, the sulfinate group can attack electrophilic centers, leading to the formation of new chemical bonds. Sulfinates are generally considered stronger nucleophiles than their more oxidized sulfonate (-SO₃⁻) counterparts.
The nucleophilicity of the sulfinate can be influenced by the substituents on the aromatic ring. While the electron-withdrawing nitro group might reduce the electron density on the sulfur atom to some extent, the sulfinate moiety retains significant nucleophilic character. This allows it to participate in reactions such as the formation of thiosulfonates through attack on a silver–disulfide complex. rsc.org
While the sulfinate anion itself is nucleophilic, species derived from it under certain reaction conditions can act as electrophiles. rsc.org For instance, oxidation of the sulfinate can lead to intermediates that are susceptible to attack by nucleophiles. This dual reactivity enhances the synthetic utility of sodium sulfinates. rsc.org Mechanistic studies of reactions like Friedel–Crafts-type sulfination have shown an electrophilic aromatic substitution pathway, highlighting the potential for electrophilic behavior. rsc.org
This compound can serve as a precursor to sulfonyl radicals (RSO₂•). rsc.orgrsc.org These radical intermediates are typically generated through a single electron transfer (SET) process, which can be initiated by oxidants or photochemical methods. rsc.orgrsc.org Once formed, the sulfonyl radical is a key intermediate in a variety of transformations, including radical additions and cascade cyclization-sulfonylation reactions. rsc.orgrsc.org
Studies have confirmed the generation of sulfonyl radicals from sodium sulfinates in the presence of nitroarenes. rsc.org For example, radical addition to 1,1-diphenylethylene (B42955) has been used to trap and confirm the presence of these sulfonyl radical intermediates. rsc.org The presence of radical scavengers like TEMPO has been shown to significantly decrease reaction yields, further evidencing the involvement of a radical component. rsc.org
A significant mechanistic pathway involves the formation of an Electron Donor-Acceptor (EDA) complex. rsc.orgnih.gov In systems containing both a nitroarene and a sodium sulfinate, the sulfinate can act as an electron donor, associating with the electron-poor nitroarene (the acceptor) to form a ground-state EDA complex. rsc.org This complex is often characterized by the appearance of a new absorption band in the UV-vis spectrum, which allows it to absorb lower-energy light, typically in the visible region. rsc.orgnih.gov
Upon irradiation with light, this EDA complex can facilitate a single electron transfer (SET) from the sulfinate donor to the nitroarene acceptor. rsc.org This process initiates a radical chain reaction, generating a nitroarene radical anion and a sulfonyl radical, which can then proceed through various pathways to form new products. rsc.org The formation of a sulfinate–nitroarene EDA complex has been demonstrated spectroscopically and serves as a key step in light-mediated, catalyst-free reactions. rsc.orgresearchgate.net
Table 1: Summary of Fundamental Mechanistic Pathways
| Mechanistic Pathway | Role of Sulfinate Moiety | Key Intermediate(s) | Typical Transformation |
|---|---|---|---|
| Nucleophilic Reactivity | Nucleophile | Sulfinate Anion (RSO₂⁻) | Substitution reactions at electrophilic centers. |
| Electrophilic Reactivity | Precursor to Electrophile | Derived oxidized species | Electrophilic aromatic substitution. rsc.org |
| Radical Pathways | Radical Precursor | Sulfonyl Radical (RSO₂•) | Radical addition, cascade cyclizations. rsc.orgrsc.org |
| EDA Complex Formation | Electron Donor | EDA Complex, Radical Ions | Photo-induced single electron transfer (SET). rsc.orgresearchgate.net |
Bond-Forming Reactions Involving the Sulfinate Moiety
The versatile reactivity of the sulfinate group makes it a powerful tool for constructing various types of chemical bonds, with carbon-sulfur bond formation being particularly prominent. rsc.org
Sodium sulfinates are extensively used as building blocks for the creation of C-S bonds, leading to the synthesis of sulfones. rsc.org These reactions are of significant interest as sulfones are important structural motifs in many pharmaceutical compounds. rsc.org The formation of C-S bonds can proceed through either the nucleophilic displacement by the sulfinate anion on a carbon electrophile or via the addition of a sulfonyl radical to an unsaturated C-C bond (e.g., in alkenes or alkynes). rsc.org
This methodology allows for the synthesis of a wide array of sulfone-containing molecules, including vinyl sulfones, allylic sulfones, and β-keto sulfones. rsc.org For instance, the radical sulfonylation of 1,6-enynes with sodium sulfinates can produce sulfonylated lactones in good yields. rsc.org
Table 2: Examples of C-S Bond Forming Reactions
| Product Type | Reaction Class | Role of Sulfinate | Substrate Example |
|---|---|---|---|
| Vinyl Sulfones | Radical Addition | Radical Precursor | Alkenes, Alkynes |
| Allylic Sulfones | Nucleophilic Substitution | Nucleophile | Allylic Halides/Esters |
| β-Keto Sulfones | Nucleophilic Substitution | Nucleophile | α-Halo Ketones |
| Sulfonylated Lactones | Radical Cascade | Radical Precursor | 1,6-Enynes |
Formation of Nitrogen-Sulfur (N-S) Bonds
The construction of nitrogen-sulfur bonds is crucial for the synthesis of sulfonamides, a class of compounds with widespread applications, particularly in pharmaceuticals. nih.gov
A powerful method for forming N-S bonds is the reductive coupling of sodium arylsulfinates with nitroarenes. nih.govorganic-chemistry.org This approach avoids the use of often unstable or toxic amines and sulfonyl chlorides. Several catalytic systems have been developed to facilitate this transformation. organic-chemistry.orgrsc.org
For example, an iron(II) chloride (FeCl₂) catalyzed direct coupling of nitroarenes with sodium sulfinates in the presence of sodium bisulfite (NaHSO₃) as a reductant provides N-arylsulfonamides under mild conditions. organic-chemistry.org This method demonstrates broad functional group tolerance. organic-chemistry.org Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.org The reaction is thought to proceed through a nitrosoarene intermediate, which is intercepted by the sulfinate nucleophile. nih.gov
Another approach utilizes a palladium on carbon (Pd/C) catalyst, where the sodium arylsulfinate serves as both a coupling partner and the reductant, eliminating the need for an additional reducing agent. rsc.org
Table 2: Catalytic Systems for N-Arylsulfonamide Synthesis from Nitroarenes and Sodium Arylsulfinates Explore the different catalytic conditions and their advantages by interacting with the table.
| Catalyst | Reductant | Solvent | Key Advantages |
| FeCl₂ | NaHSO₃ | DMSO | Mild conditions, broad functional group tolerance. organic-chemistry.org |
| Pd/C | None (Sulfinate acts as reductant) | - | High efficiency, no additional reductant needed. rsc.org |
| None (Light-mediated) | None | DMA | Catalyst-free, forms N-hydroxy-sulfonamides. semanticscholar.orgrsc.org |
Synthesis of N-Hydroxy-sulfonamides
The transformation of nitroarenes, such as the nitro group present in this compound, into N-hydroxy-sulfonamides represents a significant synthetic pathway. A novel approach involves the formation of an electron donor-acceptor (EDA) complex between a nitroarene and a sodium sulfinate. rsc.orgresearchgate.net This interaction facilitates a visible-light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides. rsc.org The process is notable for its mild conditions, proceeding effectively in the presence of both oxygen and water. rsc.org
The reaction mechanism is understood to initiate through the EDA complex, which can be detected spectroscopically. rsc.orgresearchgate.net This complex enables a single electron transfer (SET) to form a nitroarene radical anion. rsc.org Subsequent reduction, potentially involving a hydrogen atom transfer (HAT) process from the solvent or an additive like formic acid, leads to the formation of the N-hydroxy-sulfonamide product. rsc.org The generation of sulfonyl radicals during this process has been confirmed through radical trapping experiments. rsc.org
The scope of this transformation is broad, accommodating various substituted nitroarenes and both alkyl and aryl sulfinate salts. rsc.org For instance, the reaction has been successfully applied to a range of nitroarenes, producing the corresponding N-hydroxy-sulfonamides in moderate to good yields. rsc.org
| Entry | Nitroarene | Sulfinate | Product | Yield (%) |
| 1 | 4-Chloronitrobenzene | Sodium methanesulfinate | N-Hydroxy-N-(4-chlorophenyl)methanesulfonamide | 85 |
| 2 | 4-Nitroacetophenone | Sodium methanesulfinate | N-Hydroxy-N-(4-acetylphenyl)methanesulfonamide | 85 |
| 3 | 4-Nitrobenzaldehyde | Sodium methanesulfinate | N-Hydroxy-N-(4-formylphenyl)methanesulfonamide | 61 |
| 4 | 4-Chloronitrobenzene | Sodium cyclopropyl (B3062369) sulfinate | N-Hydroxy-N-(4-chlorophenyl)cyclopropanesulfonamide | 88 |
| 5 | 4-Chloronitrobenzene | Sodium p-toluenesulfinate | N-Hydroxy-N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 75 |
This table presents selected examples from a study on the synthesis of N-hydroxy-sulfonamides via an EDA complex, illustrating the reaction's applicability to various substrates. The data is based on findings where reactions were conducted with different nitroarenes and sodium sulfinates under visible light. rsc.org
Formation of Sulfur-Sulfur (S-S) Bonds
Sodium sulfinates, including this compound, are versatile precursors for the formation of thiosulfonates, which contain a sulfur-sulfur (S-S) bond. rsc.org A prominent method for this synthesis is the disproportionate coupling reaction of sodium sulfinates. This reaction can be promoted by agents such as boron trifluoride diethyl etherate (BF₃·OEt₂) in a solvent like dichloromethane. google.com This approach is advantageous as it proceeds under mild, metal-free conditions and does not require an external oxidant or reductant. google.com It can be used to synthesize both symmetrical thiosulfonates from a single sulfinate precursor and asymmetrical thiosulfonates through a cross-disproportionation coupling of two different sodium sulfinates. google.com
Other established methods for synthesizing thiosulfonates from sodium sulfinates include:
Reaction with Disulfides: Copper-catalyzed reactions of sodium sulfinates with disulfides under aerobic conditions can yield thiosulfonates. rsc.org
Reaction with Thiols: In the presence of a copper or iron catalyst, sodium sulfinates can couple with thiols under aerobic conditions to form S-S bonds, yielding a wide variety of symmetrical and unsymmetrical thiosulfonates. rsc.org
Reaction with N-(Organothio)succinimides: Scandium triflate (Sc(OTf)₃) can catalyze the sulfenylation of sodium sulfinates using N-(organothio)succinimides to produce thiosulfonates in good to high yields. rsc.org
Catalytic Approaches in Sulfinate Transformations
Copper-Catalyzed Reactions
Copper catalysis is a key strategy for transformations involving sodium sulfinates and nitroarenes. A significant application is the copper-catalyzed redox coupling of sodium sulfinates with nitroarenes to synthesize N-arylsulfonamides. nih.govresearchgate.netnih.gov In this process, the nitroarene serves as both the nitrogen source and the oxidant, while the sodium sulfinate functions as both a reactant and a reductant. nih.govnih.gov This transformation is efficient and proceeds without the need for external additives. nih.govnih.gov
The reaction is typically carried out using a copper(I) salt, such as copper(I) chloride (CuCl), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. rsc.orgnih.gov The proposed mechanism begins with the coordination of the sodium sulfinate to the Cu(I) catalyst. nih.gov This complex then interacts with the nitro group, initiating a series of reduction and coupling steps that ultimately yield the N-arylsulfonamide. nih.gov The methodology demonstrates broad substrate scope, tolerating various functional groups on both the nitroarene and the sodium sulfinate. nih.gov
| Entry | Nitroarene | Sodium Sulfinate | Product | Yield (%) |
| 1 | p-Methyl nitrobenzene (B124822) | Sodium benzenesulfinate (B1229208) | N-(4-methylphenyl)benzenesulfonamide | 81 |
| 2 | p-Methyl nitrobenzene | Sodium 4-methoxybenzenesulfinate | N-(4-methylphenyl)-4-methoxybenzenesulfonamide | 72 |
| 3 | p-Methyl nitrobenzene | Sodium 4-chlorobenzenesulfinate | N-(4-methylphenyl)-4-chlorobenzenesulfonamide | 65 |
| 4 | p-Chloronitrobenzene | Sodium 4-methylbenzenesulfinate | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 75 |
| 5 | p-Cyanonitrobenzene | Sodium 4-methylbenzenesulfinate | N-(4-cyanophenyl)-4-methylbenzenesulfonamide | 68 |
This table shows representative yields from the copper-catalyzed redox coupling of various nitroarenes and sodium sulfinates. The reactions were typically performed using CuCl as the catalyst in NMP at 120 °C. nih.gov
Nickel-Catalyzed Reactions
Nickel catalysis offers an alternative pathway for the functionalization of sodium sulfinates. A notable example is the dual catalytic cross-coupling of aryl bromides with sodium sulfinates to synthesize sulfones. mdpi.com This reaction employs a combination of a nickel catalyst and an organoboron photocatalyst under visible light irradiation. mdpi.com This method provides a greener alternative to catalysis based on precious metals like iridium or ruthenium. mdpi.com
The proposed mechanism involves the excitation of the photocatalyst by light, which then reduces the sodium sulfinate to generate a sulfonyl radical (ArSO₂•). mdpi.com Concurrently, the nickel(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting Ni(II) intermediate then couples with the sulfonyl radical, and subsequent reductive elimination affords the final sulfone product, regenerating the Ni(0) catalyst. mdpi.com This protocol is effective for a wide range of aryl bromides, including heteroaromatic compounds, and tolerates various functional groups such as cyano, nitro, and carbonyl groups. mdpi.com
Metal-Free Catalysis
Transformations involving sodium sulfinates can also be achieved under metal-free conditions, avoiding the cost and potential toxicity associated with metal catalysts.
One significant metal-free approach is the previously mentioned visible-light-mediated synthesis of N-hydroxy-sulfonamides from nitroarenes and sodium sulfinates. rsc.orgresearchgate.net This reaction proceeds through an electron donor-acceptor (EDA) complex without any catalyst, relying on light to initiate the reaction. rsc.org
Another metal-free method involves the synthesis of thiosulfonates through the disproportionation of sodium sulfinates. This reaction can be effectively promoted by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂), obviating the need for a metal catalyst. google.com
Furthermore, the synthesis of sulfonamides from sodium sulfinates and various amines can be accomplished using molecular iodine (I₂) as the promoter. rsc.org This method provides a straightforward, metal-free route to N-S bond formation under mild conditions. rsc.org
Photoredox Catalysis
The unique electronic properties of nitroaromatic compounds, such as this compound, coupled with the reactivity of the sulfinate group, allow for its participation in photoredox catalysis. A key mechanism in this context is the formation of an electron donor-acceptor (EDA) complex between the sulfinate salt (the donor) and the nitroarene (the acceptor). researchgate.net The photochemical properties of nitroarenes have been recognized for a long time, but their application as a photochemical handle in organic synthesis, particularly for forming nitrogen-sulfur bonds, is an area of more recent exploration. researchgate.net
The formation of a sulfinate-nitroarene EDA complex can be initiated by visible light, leading to catalyst-free synthetic transformations. This process has been successfully applied in the synthesis of N-hydroxy-sulfonamides. Spectroscopic studies, such as UV-vis spectroscopy, have been used to confirm the generation of these EDA complexes in solution. For instance, the appearance of a new absorption band upon mixing a nitroarene and a sodium sulfinate in a solvent like dimethylacetamide (DMA) provides evidence for the complex formation. researchgate.net
This light-mediated, catalyst-free approach represents a significant advancement in green chemistry, avoiding the need for transition metals or expensive photocatalysts. researchgate.net The reaction conditions are typically mild and tolerant of both oxygen and water. researchgate.net
Below is a table summarizing the key aspects of photoredox catalysis involving sulfinate-nitroarene EDA complexes.
| Feature | Description | Source |
| Mechanism | Formation of an electron donor-acceptor (EDA) complex between the sulfinate (donor) and the nitroarene (acceptor). | researchgate.net |
| Activation | The EDA complex is activated by visible light, initiating the chemical transformation. | researchgate.net |
| Catalysis | The process is typically catalyst-free, avoiding the need for transition metals or dedicated photocatalysts. | researchgate.net |
| Key Product | This method has been demonstrated for the synthesis of N-hydroxy-sulfonamides. | researchgate.net |
| Conditions | Reactions are generally tolerant to oxygen and water, highlighting the robustness of the method. | researchgate.net |
Oxidative and Reductive Transformation Pathways
This compound can participate in redox coupling reactions where the compound serves dual roles. In these transformations, the nitro group acts as an internal oxidant, while the sulfinate moiety can function as both a reactant and a reductant. nih.gov This dual reactivity allows for the synthesis of complex molecules without the need for external oxidants or reductants. rsc.orgresearchgate.net
A prominent example of this pathway is the copper-catalyzed redox coupling of sodium sulfinates with nitroarenes to produce N-arylsulfonamides. nih.govresearchgate.net In this process, the nitroarene serves as the nitrogen source and the oxidant, while the sodium sulfinate acts as the sulfur source and the reductant. nih.gov Typically, three equivalents of the sulfinate are required, as it is consumed in the reductive transformation of the nitro group. nih.gov
The reaction proceeds under thermal conditions, often in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) at temperatures around 120 °C. nih.govrsc.org Various copper salts, such as CuCl, can effectively catalyze the transformation. nih.gov The scope of this reaction is broad, tolerating a range of functional groups on both the nitroarene and the sodium sulfinate, including halogens, esters, and cyano groups. nih.gov While aromatic sulfinates are common substrates, aliphatic sulfinates can also participate in this coupling. nih.gov
Mechanistic studies suggest a pathway that may not involve free radicals. nih.gov The proposed mechanism starts with the coordination of the sodium sulfinate to the Cu(I) catalyst. This is followed by a nucleophilic addition of the sulfur atom to the nitro group, eventually leading to the formation of the N-S bond and the sulfonamide product through a series of reduction and rearrangement steps within a copper-coordination sphere. nih.gov
The following table details representative findings for the copper-catalyzed redox coupling of various sodium sulfinates with nitroarenes.
| Nitroarene Substrate | Sulfinate Substrate | Catalyst (mol%) | Temperature (°C) | Yield (%) | Source |
| p-Methyl nitrobenzene | Sodium 4-methylbenzenesulfinate | CuCl (5) | 120 | 85 | nih.gov |
| p-Methyl nitrobenzene | Sodium benzenesulfinate | CuCl (5) | 120 | 81 | nih.gov |
| p-Methyl nitrobenzene | Sodium 4-methoxybenzenesulfinate | CuCl (5) | 120 | 72 | nih.gov |
| p-Methyl nitrobenzene | Sodium 4-chlorobenzenesulfinate | CuCl (5) | 120 | 65 | nih.gov |
| p-Methyl nitrobenzene | Sodium methanesulfinate | CuCl (5) | 120 | 71 | nih.gov |
| p-Chloronitrobenzene | Sodium 4-methylbenzenesulfinate | CuCl (5) | 120 | 73 | nih.gov |
| p-Cyanonitrobenzene | Sodium 4-methylbenzenesulfinate | CuCl (5) | 120 | 51 | nih.gov |
V. Advanced Analytical Characterization Techniques for Arylsulfinate Chemistry
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques are indispensable for observing reactions in real-time and identifying the structures of molecules formed during a chemical process.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in solution. nih.govchemrxiv.org By acquiring a series of spectra at regular time intervals, chemists can track the disappearance of starting materials and the appearance of products, providing valuable kinetic data. nih.gov
¹H and ¹³C NMR: These standard NMR techniques are used to observe changes in the organic framework of the arylsulfinate and other reactants. For a reaction involving sodium 2-methyl-6-nitrobenzene-1-sulfinate, one would monitor the characteristic signals of the methyl and aromatic protons and carbons. As the reaction proceeds, new sets of signals corresponding to the product(s) would emerge, allowing for the determination of reaction completion and the identification of major products.
¹⁹F NMR: When fluorinated substrates or reagents are used in conjunction with arylsulfinates, ¹⁹F NMR becomes an exceptionally sensitive and effective tool for reaction monitoring. nih.govnih.gov The large chemical shift dispersion and the absence of background interference in ¹⁹F NMR spectra allow for clear and unambiguous tracking of fluorinated species throughout the reaction. rsc.org For instance, in cross-coupling reactions, the conversion of a fluoro-aryl halide can be precisely monitored by observing the disappearance of its characteristic ¹⁹F signal and the emergence of a new signal for the fluorinated product. acs.org
While NMR is ideal for homogeneous solutions, its application can be limited in heterogeneous mixtures where poor stirring inside an NMR tube can slow reaction kinetics, making accurate monitoring difficult. acs.org
Table 1: Illustrative ¹H NMR Data for Reaction Monitoring
| Time (min) | Reactant A (Integral) | Product B (Integral) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.75 | 0.25 | 25% |
| 60 | 0.50 | 0.50 | 50% |
| 120 | 0.20 | 0.80 | 80% |
| 240 | <0.05 | >0.95 | >95% |
Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). nih.gov It is particularly valuable for identifying transient or low-concentration reaction intermediates that are difficult to observe by other methods. rsc.orgresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is well-suited for analyzing charged species in solution. nih.gov In many metal-catalyzed reactions involving arylsulfinates, key intermediates are often ionic complexes. researchgate.net ESI-MS can directly sample the reaction mixture and detect these charged intermediates, providing crucial evidence for proposed catalytic cycles. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. mdpi.comnih.gov A reaction mixture is first injected into an LC system, where the different components (reactants, intermediates, products, and byproducts) are separated. semanticscholar.org The separated components then flow into the mass spectrometer for detection and identification. mdpi.com Tandem MS (MS/MS) can be used to fragment ions, providing structural information that aids in the definitive identification of unknown compounds. researchgate.net
Table 2: Hypothetical ESI-MS Data for a Reaction of this compound
| Species | Proposed Formula | Expected m/z [M+H]⁺ |
| Starting Material Anion | C₈H₈NO₄S⁻ | 214.02 |
| Hypothetical Intermediate | C₁₅H₁₄N₂O₅S | 347.06 |
| Final Product | C₁₅H₁₃NO₄S | 318.05 |
Chromatographic Separation Techniques for Product and Byproduct Analysis (e.g., GC-TCD)
Chromatography is a laboratory technique for the separation of a mixture. youtube.com Gas chromatography (GC) is used for compounds that can be vaporized without decomposition. The choice of detector is critical for the analysis.
Gas Chromatography with Thermal Conductivity Detection (GC-TCD) utilizes a detector that is universal in its response, meaning it can detect any compound that has a different thermal conductivity from the carrier gas. researchgate.net This makes it particularly useful for detecting a wide range of substances, including permanent gases and volatile organic compounds. researchgate.net In the context of arylsulfinate chemistry, GC-TCD can be employed to analyze volatile products or byproducts. For example, in a study of the reaction between nitroarenes and sodium sulfinate salts, GC-TCD analysis was used to detect the presence of methane (B114726) gas. rsc.org This finding was a key piece of evidence supporting a single-electron transfer (SET) reaction mechanism, demonstrating the utility of GC-TCD in mechanistic studies. rsc.org
Table 3: Typical GC-TCD Operating Parameters
| Parameter | Value |
| Column | Capillary, e.g., HP-5 |
| Carrier Gas | Helium or Hydrogen |
| Injection Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |
| Detector Temperature | 300 °C |
| Filament Temperature | 350 °C |
X-ray Crystallography for Structural Determination of Coordination Complexes and Derivatives
In arylsulfinate chemistry, this technique is crucial for determining the structure of stable products, derivatives, or coordination complexes that can be crystallized. For instance, in palladium-catalyzed cross-coupling reactions, arylsulfinates can form stable palladium sulfinate complexes that act as reaction intermediates. acs.org Obtaining a single crystal of such a complex allows for its structure to be determined by X-ray diffraction. acs.org This analysis can reveal the coordination mode of the sulfinate ligand to the metal center (e.g., whether it binds through sulfur or oxygen), the geometry around the metal, and the steric and electronic features of the complex, offering deep insight into the reaction mechanism. acs.orgchemijournal.com
Table 4: Example Crystallographic Data for a Metal-Sulfinate Complex
| Parameter | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.1, 15.2, 12.5 |
| α, β, γ (°) | 90, 105.3, 90 |
| Metal-Sulfur Bond Length (Å) | 2.25 |
| Metal-Oxygen Bond Length (Å) | 2.10 |
| O-S-O Angle (°) | 115.2 |
Vi. Environmental Fate and Transformation of Arylsulfinates
Biotic Transformation Pathways (e.g., Microbial Transformation in Soil and Aquatic Environments)
Biotic transformation by microorganisms is a crucial pathway for the degradation of nitroaromatic compounds in soil and water. nih.gov Many species of bacteria have been identified that can use nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov
The general strategy for microbial metabolism of these compounds involves initial reactions that modify the nitro group, followed by pathways similar to the degradation of other aromatic hydrocarbons. The primary biotic transformation pathways are:
Reduction of the Nitro Group: The most common initial step is the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This reduction makes the aromatic ring more susceptible to subsequent oxidative attack.
Dioxygenase Attack: Once the nitro group is reduced, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechols.
Ring Cleavage: The resulting catechols undergo enzymatic ring cleavage (either ortho or meta cleavage), breaking down the aromatic structure into aliphatic acids that can then enter central metabolic pathways like the Krebs cycle.
For Sodium 2-methyl-6-nitrobenzene-1-sulfinate, a plausible microbial degradation pathway would begin with the reduction of the nitro group to form sodium 2-amino-6-methylbenzene-1-sulfinate. This would be followed by enzymatic attack on the ring, leading to its eventual mineralization.
Table 2: Key Steps in Biotic Transformation of Nitroaromatics
| Step | Enzymatic Process | Intermediate Product Type |
|---|---|---|
| 1. Initial Reduction | Nitroreductase enzymes | Aminobenzene derivatives |
| 2. Ring Activation | Dioxygenase enzymes | Substituted catechols |
| 3. Ring Fission | Ring-cleavage dioxygenases | Aliphatic acids |
| 4. Mineralization | Central metabolic pathways | CO₂, H₂O, biomass |
Formation and Characterization of Transformation Products (TPs)
Both abiotic and biotic degradation pathways lead to the formation of various transformation products (TPs). The identity and persistence of these TPs are critical for a full environmental risk assessment, as they can sometimes be more mobile or toxic than the parent compound.
Characterizing the TPs of this compound would require specific laboratory studies. However, based on the known transformation pathways of related chemicals, several stable or persistent TPs can be predicted.
From Abiotic Pathways: Photolysis could lead to the formation of 2-methyl-6-nitrophenol (if the sulfinate group is displaced) or 2-carboxy-6-nitrobenzene-1-sulfinate (from methyl group oxidation). The corresponding sulfonate derivative, Sodium 2-methyl-6-nitrobenzene-1-sulfonate , formed via oxidation, would likely be more persistent and water-soluble.
From Biotic Pathways: The most prominent and stable intermediate from microbial activity would be Sodium 2-amino-6-methylbenzene-1-sulfinate . Aromatic amines are a well-known class of compounds with their own environmental and toxicological profiles. Subsequent products of ring cleavage would be aliphatic acids, which are generally readily biodegradable.
Table 3: Potential Transformation Products of this compound
| Potential Transformation Product | Formation Pathway | Potential for Persistence |
|---|---|---|
| Sodium 2-amino-6-methylbenzene-1-sulfinate | Biotic (Nitro-reduction) | Moderately persistent; susceptible to further degradation. |
| Sodium 2-methyl-6-nitrobenzene-1-sulfonate | Abiotic (Oxidation) | High; sulfonates are generally persistent. |
| 2-methyl-6-nitrophenol | Abiotic (Photolysis) | Moderately persistent; subject to further photolytic or biotic degradation. |
| Substituted Catechols | Biotic (Dioxygenase action) | Low; typically transient intermediates before ring cleavage. |
| Aliphatic Acids | Biotic (Ring cleavage) | Low; generally readily biodegradable. |
Predictive Modeling of TP Formation and Transport
Predictive modeling plays a pivotal role in anticipating the environmental transformation of organic compounds, especially for those with limited experimental data. acs.org For this compound, computational models can forecast the likely transformation products (TPs) that may form under various environmental conditions. These models utilize the chemical's structure to estimate its reactivity and degradation pathways.
Quantitative Structure-Activity Relationship (QSAR) models are a class of predictive tools that can estimate the mutagenicity and toxicity of nitroaromatic compounds. researchgate.netnih.govnih.gov More advanced models, such as the Transformer-based model (TP-Transformer), can predict the transformation pathways of organic pollutants during chemical oxidation processes. acs.org These models can account for the influence of reaction conditions, such as pH, on the formation of TPs. acs.org
For this compound, predictive models would likely focus on several key reaction sites: the nitro group, the methyl group, and the sulfinate group. The nitro group is susceptible to reduction, which is a common fate of nitroaromatic compounds in the environment. The methyl group can be oxidized, and the sulfinate group may undergo oxidation or cleavage.
Below is an interactive data table illustrating the types of potential transformation products that could be predicted for this compound and the modeling approaches used for such predictions.
| Predicted Transformation Product | Predicted Formation Pathway | Modeling Approach |
| Sodium 2-methyl-6-aminobenzene-1-sulfinate | Reduction of the nitro group | QSAR, Mechanistic Models |
| Sodium 2-carboxy-6-nitrobenzene-1-sulfinate | Oxidation of the methyl group | Pathway Prediction Systems |
| 2-Methyl-6-nitrobenzenesulfonic acid | Oxidation of the sulfinate group | Expert Knowledge-Based Systems |
| 2-Methyl-6-nitrophenol | Cleavage of the sulfinate group | Quantum Chemical Calculations |
Assessment of Transformation Schemes and Pathways
The assessment of transformation schemes and pathways for organic contaminants is essential for a comprehensive environmental risk assessment. acs.org Various analytical techniques are employed to identify TPs and elucidate the mechanisms of their formation. nih.gov
Compound-Specific Stable Isotope Analysis (CSIA) is a powerful tool for assessing the transformation processes of organic compounds in the environment. acs.orgscispace.com By measuring the changes in the isotopic ratios of elements like carbon, nitrogen, and sulfur, CSIA can provide insights into the reaction pathways and the extent of degradation. acs.orgresearchgate.net For instance, a significant shift in the nitrogen isotope ratio could confirm the reduction of the nitro group in this compound.
High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is another critical technique for identifying unknown TPs in complex environmental matrices. The following table summarizes various methods for assessing transformation pathways.
| Assessment Method | Information Provided | Application to this compound |
| Compound-Specific Stable Isotope Analysis (CSIA) | Elucidation of reaction mechanisms, extent of degradation. acs.orgscispace.com | Tracking the transformation of the nitro and sulfinate groups. |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown transformation products. | Detecting novel metabolites and degradation products in environmental samples. |
| Laboratory Simulation Studies | Understanding degradation kinetics and pathways under controlled conditions. nih.gov | Investigating the role of photolysis, hydrolysis, and biodegradation. |
| Isotopic Labeling Studies | Tracing the fate of specific atoms or functional groups. | Following the transformation of the benzene (B151609) ring or specific substituents. |
Environmental Transport and Distribution Modeling (e.g., Environmental Fate Models)
Environmental fate models are used to predict the transport and distribution of chemicals in the environment. nih.govcambridge.org These models consider the physicochemical properties of the compound and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its likely distribution. researchgate.net
For this compound, its high water solubility, a characteristic of sodium salts, suggests a high potential for mobility in aqueous systems. Conversely, its vapor pressure is expected to be low, limiting its transport in the atmosphere. The octanol-water partition coefficient (Kow) is a key parameter that influences a chemical's tendency to partition into organic matter in soil and sediment. The presence of both polar (nitro, sulfinate) and nonpolar (methyl, benzene ring) groups in the molecule will influence its Kow value.
Multimedia fate models, such as fugacity-based models, can provide a holistic view of a chemical's environmental distribution. researchgate.net These models can estimate the concentration of a chemical in different environmental media and predict its persistence and long-range transport potential. The following interactive table illustrates the likely environmental distribution of this compound based on its structural characteristics.
| Environmental Compartment | Predicted Partitioning Behavior | Rationale |
| Water | High | High water solubility due to the sodium sulfinate group. researchgate.net |
| Soil and Sediment | Moderate | The nitro and methyl groups can contribute to sorption to organic matter. |
| Air | Low | Low expected vapor pressure for a sodium salt. |
| Biota | Low to Moderate | The potential for bioaccumulation will depend on the Kow value. |
Vii. Non Pharmaceutical Applications and Materials Science Contributions
Utilization as Versatile Building Blocks in Organic Synthesis
The core utility of sodium arylsulfinates in organic synthesis lies in their ability to form new carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds, making them indispensable reagents for creating complex chemical structures. nih.gov
Sodium 2-methyl-6-nitrobenzene-1-sulfinate is an excellent precursor for a variety of organosulfur compounds. Its sulfinate moiety can act as a nucleophile or participate in radical processes to generate sulfones, sulfonamides, and thiosulfonates—functional groups that are prevalent in industrial and specialty chemicals. rsc.orgnih.gov
Sulfones: These are readily synthesized through the reaction of sodium arylsulfinates with alkyl halides or activated alkenes.
Sulfonamides: The coupling of sodium arylsulfinates with amines is a common method for forming the crucial N–S bond of sulfonamides. Modern methods often use iodine-based mediators to facilitate this transformation under mild, metal-free conditions. nih.govrsc.org
Thiosulfonates: The S–S bond in thiosulfonates can be constructed via the coupling of sodium sulfinates with thiols or disulfides, often catalyzed by transition metals like iron or copper. rsc.org
The following table summarizes these key transformations.
| Target Compound Class | Reactant Partner(s) | Bond Formed | Typical Conditions |
| Sulfones (R-SO₂-R') | Alkyl Halides, Alkenes | C–S | Base or radical initiator |
| Sulfonamides (R-SO₂-NR'₂) | Primary/Secondary Amines | N–S | Iodine (I₂) mediation, room temp. rsc.org |
| Thiosulfonates (R-SO₂-SR') | Thiols, Disulfides | S–S | CuI or FeCl₃ catalysis rsc.org |
By providing reliable methods to install sulfonyl and related moieties, sodium arylsulfinates serve as foundational components for assembling more complex molecular architectures. The sulfonyl group, once incorporated, is robust and can act as a key structural linker or a functional handle for further chemical modifications. This step-wise construction is fundamental to multi-step organic synthesis, where simple, well-understood reactions involving building blocks like this compound are used to build intricate molecules from the ground up.
Applications in Materials Science (e.g., Sulfone-Containing Materials)
The sulfone group (–SO₂–) is a critical component in high-performance polymers, most notably the poly(arylene ether sulfone) (PAES) family. researchgate.net These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength.
While the direct polymerization utilizing sodium sulfinates as monomers is not the primary route, they are vital precursors to the monomers required for such polymers. For instance, a key monomer like 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone (SDCDPS) is prepared and then used in nucleophilic aromatic substitution polycondensation reactions to create sulfonated PAES. researchgate.netdau.edu The sulfinate group can be readily oxidized to the corresponding sulfone, making compounds like this compound a potential starting material for custom-designed sulfone-containing monomers that can be incorporated into advanced materials.
Role in Synthesis of Industrial Intermediates (e.g., Dihydronaphthalene, Thiazoles, Benzothiazoles)
The reactivity of sodium arylsulfinates makes them valuable in the synthesis of important heterocyclic and polycyclic intermediates used in the dye, agrochemical, and specialty chemical industries. Research has demonstrated the utility of this class of compounds in preparing several key structural motifs. rsc.org
Dihydronaphthalenes: A silver-catalyzed reaction involving sodium sulfinates and methylenecyclopropanes provides a pathway to sulfone-functionalized 1,2-dihydronaphthalenes. This transformation proceeds through a ring-opening and subsequent intramolecular cyclization process. rsc.orgresearchgate.net
Thiazoles and Benzothiazoles: Sodium arylsulfinates can be coupled with activated methyl-azaheterocycles, including derivatives of quinoline (B57606) and benzothiazole. This reaction, often catalyzed by copper, allows for the direct C-H sulfonylation of the methyl group on the heterocyclic ring, creating a key C-S bond and yielding more complex, functionalized intermediates. rsc.org
| Industrial Intermediate | Synthetic Role of Sodium Arylsulfinate | Key Transformation |
| 1,2-Dihydronaphthalenes | Source of sulfonyl radical | Ring-opening/closing-sulfonylation of methylenecyclopropanes rsc.org |
| Functionalized Thiazoles | Sulfonylating agent | C-H sulfonylation of methyl-substituted thiazoles rsc.org |
| Functionalized Benzothiazoles | Sulfonylating agent | C-H sulfonylation of methyl-substituted benzothiazoles rsc.org |
Exploration of Novel Functional Groups for Synthetic Chemistry (e.g., Sulfonimidamides, Sulfondiimidamides)
The field of synthetic chemistry is continually exploring novel functional groups to access new chemical space and properties. Sulfonimidamides and sulfondiimidamides, which are aza-analogues of sulfonamides, are of growing interest. While direct conversion is not always the primary route, sodium sulfinates serve as crucial starting points for accessing key precursors.
Recent research has shown that sodium arylsulfinates can be used in the enantioselective synthesis of sulfinamides. acs.org Sulfinamides are versatile S(IV) intermediates that can be further elaborated into higher oxidation state sulfur-nitrogen functional groups. This establishes a critical link: sodium sulfinates can be converted into chiral sulfinamides, which then serve as the building blocks for more complex and novel functional groups like sulfonimidamides, opening new avenues for discovery chemistry. acs.org
Viii. Future Directions and Research Challenges in Sodium 2 Methyl 6 Nitrobenzene 1 Sulfinate Chemistry
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of sodium sulfinates often involves the reduction of corresponding sulfonyl chlorides, which can be effective but may utilize harsh reagents and generate significant waste. rsc.org Consequently, a primary challenge is the development of more environmentally benign and sustainable synthetic pathways.
Key areas of focus for future research include:
Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other sulfonation reactions, research into microreactor technology for the synthesis of nitrobenzene (B124822) sulfonic acids could be adapted. researchgate.net This approach offers the potential for solvent-free conditions, improved safety, and reduced reaction times.
Photocatalytic and Electrochemical Methods: Recent advancements in the use of visible-light-mediated and electrochemical transformations for sulfinate salts represent a promising green alternative. rsc.orgresearchgate.net These methods often proceed under mild conditions and can reduce the reliance on stoichiometric reagents.
Utilization of Renewable Feedstocks: A long-term goal is the development of synthetic routes that utilize renewable starting materials, moving away from petroleum-based feedstocks like toluene (B28343) and benzene (B151609).
| Synthetic Approach | Advantages | Research Challenges |
| Conventional Reduction | Well-established, high yields | Use of harsh reducing agents (e.g., zinc dust, sodium sulfite), potential for byproducts. rsc.org |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. rsc.org | Catalyst stability, scalability, and quantum yield optimization. |
| Electrochemistry | Avoids stoichiometric oxidants/reductants, precise control over reaction potential. rsc.orgresearchgate.net | Electrode material selection, electrolyte compatibility, cell design for large-scale synthesis. |
| Microreactor Technology | Enhanced heat and mass transfer, improved safety for exothermic reactions, potential for solvent-free conditions. researchgate.net | Reactor design and material compatibility, scaling up from laboratory to industrial production. |
Advanced Mechanistic Investigations and Rational Design of New Catalytic Systems
A deeper understanding of the reaction mechanisms governing the transformations of sodium 2-methyl-6-nitrobenzene-1-sulfinate is crucial for the rational design of novel and more efficient catalytic systems. While it is known that sulfinate anions can act as versatile nucleophiles, the precise mechanistic pathways are often complex and dependent on the specific reaction conditions. researchgate.netresearchgate.net
Future research should prioritize:
In-depth Mechanistic Studies: Advanced spectroscopic and kinetic studies are needed to elucidate the role of intermediates, such as the formation of electron donor-acceptor (EDA) complexes between sulfinates and nitroarenes. rsc.org Isotopic labeling experiments can also be invaluable for revising and confirming proposed reaction mechanisms. researchgate.net
Catalyst Development: While transition metals like copper and iron have been used to catalyze reactions involving sodium sulfinates, there is a need to develop more active, selective, and reusable catalysts. rsc.org This includes the design of novel ligand systems to fine-tune the electronic and steric properties of the metal center.
Understanding Radical Pathways: The generation of sulfonyl radicals from sulfinate salts is a key step in many transformations. rsc.org Further investigation into the factors that control the formation and reactivity of these radical species will enable the development of new synthetic methodologies.
| Mechanistic Aspect | Investigative Technique | Implication for Catalyst Design |
| Electron Donor-Acceptor (EDA) Complex Formation | UV-vis Spectroscopy, DFT and TD-DFT Calculations. rsc.org | Design of catalysts that can stabilize EDA complexes and facilitate charge transfer processes. |
| Nucleophilic vs. Radical Pathways | Radical Quenching Studies (e.g., with TEMPO), Isotopic Labeling. researchgate.netrsc.org | Development of catalytic systems that can selectively promote either the desired nucleophilic or radical pathway. |
| Role of the Cation | Computational Modeling, Kinetic Studies with different counter-ions. rsc.org | Selection of appropriate metal salts or additives that can influence the reactivity of the sulfinate anion. |
Expanding the Scope of Non-Pharmaceutical Applications and Materials Science Contributions
While much of the research on sulfinate-derived compounds has been in the context of medicinal chemistry and as intermediates for pharmaceuticals, there is significant untapped potential for this compound in non-pharmaceutical applications and materials science. nih.govwikipedia.org The unique combination of a nucleophilic sulfinate group, an electron-withdrawing nitro group, and a methyl group on an aromatic ring provides a versatile platform for the synthesis of novel materials.
Potential future applications to be explored include:
Dyes and Pigments: The nitroaromatic structure is a common feature in many dyes. wikipedia.org The sulfinate group can be used as a handle to covalently attach the chromophore to substrates or to modify the solubility and electronic properties of the dye.
Polymer Chemistry: Sulfinate salts can be used in polymerization processes. For instance, sodium phenylsulfinate has applications in polymer chemistry. The reactivity of this compound could be harnessed to create functional polymers with unique optical or electronic properties.
Agrochemicals: Chlorinated nitroaromatic compounds, which share structural similarities, are used in the industrial production of pesticides. researchgate.net The specific substitution pattern of this compound could lead to the discovery of new agrochemicals.
Comprehensive Environmental Impact Assessment of Transformation Products and their Chemical Similarity
The widespread use of any chemical necessitates a thorough understanding of its environmental fate and impact. For this compound, this is particularly important given the known environmental concerns associated with nitroaromatic compounds. epa.govinchem.org These compounds can be persistent in the environment and some have been shown to be toxic.
Key research challenges in this area include:
Identification of Transformation Products: Studies are needed to identify the degradation and transformation products of this compound under various environmental conditions (e.g., photolysis, hydrolysis, microbial degradation).
Toxicity Assessment: The toxicity of the parent compound and its principal transformation products towards relevant aquatic and terrestrial organisms needs to be evaluated.
Comparison with Known Pollutants: The chemical structures and properties of the transformation products should be compared to those of known environmental pollutants, such as the sulfonated nitroaromatics found in the wastewater from the production of 2,4,6-trinitrotoluene (B92697) (TNT). wikipedia.org This can help in predicting their potential environmental behavior and impact.
| Compound Class | Potential Environmental Concern | Research Priority |
| Nitroaromatics | Persistence, potential toxicity, and formation of colored byproducts. epa.govwikipedia.org | Biodegradation pathways and ecotoxicity of the parent compound and its metabolites. |
| Sulfonated Aromatics | High water solubility leading to potential for widespread distribution in aquatic environments. | Adsorption/desorption behavior in soils and sediments. |
| Aniline (B41778) Derivatives (from nitro group reduction) | Potential for toxicity and formation of persistent transformation products. | Identification of aniline derivatives formed under anaerobic conditions. |
Computational Driven Discovery and Optimization in Sulfinate Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and design new molecules with desired functionalities. numberanalytics.com The application of computational methods to sulfinate chemistry, and specifically to compounds like this compound, holds immense promise.
Future research directions leveraging computational chemistry include:
Reaction Mechanism Elucidation: High-level computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate activation energies. numberanalytics.comrsc.org This can provide insights that are difficult to obtain through experimental means alone and can guide the optimization of reaction conditions.
In Silico Design of Novel Compounds: Computational screening can be used to predict the properties of a wide range of virtual sulfinate derivatives. nih.govresearchgate.net This can accelerate the discovery of new molecules for specific applications, such as novel catalysts or materials with tailored electronic properties.
Predictive Toxicology: Computational models can be employed to predict the potential toxicity and environmental impact of this compound and its derivatives, allowing for a more proactive approach to safety and environmental assessment.
| Computational Method | Application in Sulfinate Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of molecular properties (e.g., HOMO/LUMO energies). numberanalytics.comrsc.orgscilit.com | A deeper understanding of reactivity, leading to the optimization of synthetic routes. |
| Molecular Docking | In silico screening of potential biological targets (if applicable to derivatives). nih.govresearchgate.net | Identification of new lead compounds for drug discovery or agrochemical development. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity and other biological activities based on molecular structure. | Prioritization of compounds for synthesis and experimental testing, reducing costs and animal testing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
